トリプトファン-グルタミン酸

説明

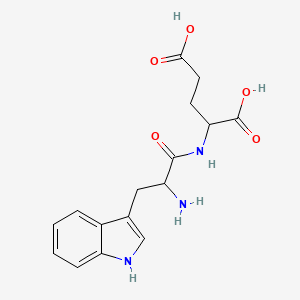

Trp-Glu is a dipeptide formed from L-tryptophan and L-glutamic acid residues . It has a role as a metabolite .

Synthesis Analysis

The development of an efficient L-tryptophan (L-trp) production strain using targeted molecular engineering approaches is challenging due to the requirement of several precursors and the complex regulations of the pathways involved . The streamlined strain E. coli S028 is able to efficiently produce 34-40 g/L of L-trp with a yield of 0.15 g L-trp/g glucose and a productivity of 0.60 g/L/h in fed-batch fermentations .Molecular Structure Analysis

Molecular dynamics (MD), coupled with fluorescence data for charged dipeptides of tryptophanyl glutamic acid (Trp-Glu), reveal a detailed picture of how specific conformation affects fluorescence . Fluorescence emission spectra and time-resolved emission measurements have been collected for all four charged species .Chemical Reactions Analysis

The light exposure of selected peptides and monoclonal antibodies leads to the conversion of Trp to glycine (Gly) or glycine hydroperoxide (GlyOOH), where GlyOOH could be reduced to hydroxyglycine, which undergoes subsequent cleavage . Product formation is consistent with C α –C β fragmentation of intermediary Trp .Physical And Chemical Properties Analysis

Trp-Glu has a molecular weight of 333.34 g/mol . Its molecular formula is C16H19N3O5 . The IUPAC name is (2 S )-2- [ [ (2 S )-2-amino-3- (1 H -indol-3-yl)propanoyl]amino]pentanedioic acid .科学的研究の応用

不安と抑うつ治療

“トリプトファン-グルタミン酸”は、動物モデルにおいて不安/うつ様行動を改善することが判明しています . これは、バチルス・アミロリクエファシエンス由来のL-グルタミナースを用いて合成され、C57BL/6雄マウスにおいて、慢性拘束ストレス-コルチコステロン注射誘発性不安/うつ様行動を逆転させることが判明しました . また、血清炎症性サイトカイン(TNF-α、IL-6、IL-1βおよびIFN-γ)を抑制し、キヌレニン経路の主要な律速酵素であるインドールアミン2,3-ジオキシゲナーゼ(IDO)の活性を低下させると同時に、セロトニン経路の主要な律速酵素であるトリプトファンヒドロキシラーゼ(TPH)の活性を視床下部、海馬および前頭前皮質において上昇させました .

抗酸化活性

“トリプトファン-グルタミン酸”の抗酸化活性は研究されています . 分子量および芳香族(Trp)および酸性(Glu)アミノ酸の存在は、これらのペプチドの抗酸化活性を決定する主要な因子でした . これは、“トリプトファン-グルタミン酸”が抗酸化食品添加物、食餌性栄養素および医薬品として有用である可能性を示唆しています .

抗炎症効果

“トリプトファン-グルタミン酸”は抗炎症効果があることが判明しています . 不安/うつ病の動物モデルにおいて、血清炎症性サイトカイン(TNF-α、IL-6、IL-1βおよびIFN-γ)を抑制しました . これは、“トリプトファン-グルタミン酸”が炎症性疾患の潜在的な治療薬として使用できる可能性を示唆しています。

食品産業における潜在的な用途

その抗酸化特性により、“トリプトファン-グルタミン酸”は食品添加物として使用できる可能性があります . その抗酸化活性は、食品の腐敗を防ぎ、食品製品の保存期間を延長するのに役立つ可能性があります .

製薬業界における潜在的な用途

“トリプトファン-グルタミン酸”の抗酸化および抗炎症特性は、新しい薬物の開発に使用できる可能性を示唆しています . これは、不安、うつ病、炎症性疾患など、さまざまな状態の治療に使用できる可能性があります .

食餌性栄養素

“トリプトファン-グルタミン酸”は、その抗酸化特性により、食餌性栄養素として使用できる可能性があります . これは、体の自然な防御力を強化し、全体的な健康を促進するのに役立つ可能性があります .

作用機序

Target of Action

The primary target of the dipeptide Trp-Glu (Tryptophan-Glutamate) is the immune system, specifically T lymphocytes . It has been shown to stimulate a balanced Th1/Th2 immune response . Additionally, it has been suggested that Trp-Glu may act as an antagonist for PPARgamma , a nuclear receptor that plays a crucial role in regulating cellular functions such as lipid metabolism, cell growth, and inflammation .

Mode of Action

Trp-Glu interacts with its targets to modulate their activity. For instance, it has been shown to stimulate a balanced Th1/Th2 immune response . This involves modulating the cytokine profile produced by T lymphocytes, which are key cells in the immune response . In the case of PPARgamma, Trp-Glu acts as an antagonist, potentially inhibiting the receptor’s activity .

Biochemical Pathways

Tryptophan, one of the components of Trp-Glu, is involved in several biochemical pathways. It is the precursor of the neurotransmitter serotonin and is involved in the kynurenine pathway . Glutamate, the other component, is a key molecule in cellular metabolism and is involved in various biochemical pathways, including protein synthesis and energy production.

Pharmacokinetics

One study showed that a similar tripeptide, ile-glu-trp, predominantly accumulates in the bone marrow when administered intramuscularly . This suggests that Trp-Glu may have similar pharmacokinetic properties, but more research is needed to confirm this.

Result of Action

The result of Trp-Glu’s action is a modulation of the immune response. It has been shown to stimulate a balanced Th1/Th2 response, which is crucial for an effective immune response to various pathogens . If Trp-Glu indeed acts as a PPARgamma antagonist, it could also influence cellular functions such as lipid metabolism and inflammation .

将来の方向性

Recent developments focusing on the stabilization of the C-terminal receptor binding sequence (Trp-Met-Asp-Phe-NH2) have led to new radiolabeled MG analogues with highly improved tumor uptake and tumor-to-kidney ratio . This promises to have a high impact on the clinical management of patients with CCK2R expressing tumors in the near future .

特性

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O5/c17-11(7-9-8-18-12-4-2-1-3-10(9)12)15(22)19-13(16(23)24)5-6-14(20)21/h1-4,8,11,13,18H,5-7,17H2,(H,19,22)(H,20,21)(H,23,24)/t11-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWIQCLSQVQBOQV-AAEUAGOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CCC(=O)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00394512 | |

| Record name | L-Tryptophyl-L-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00394512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

36099-95-3 | |

| Record name | L-Tryptophyl-L-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00394512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

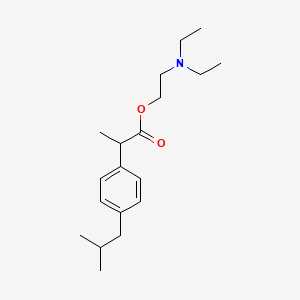

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

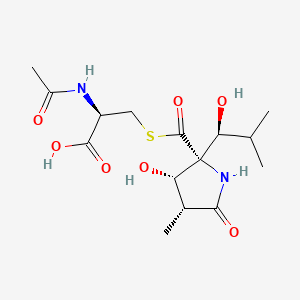

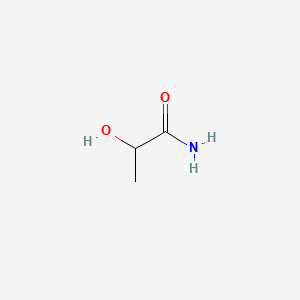

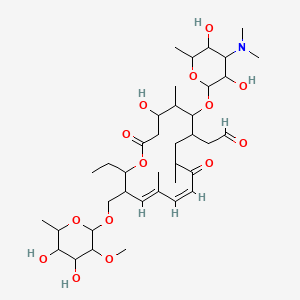

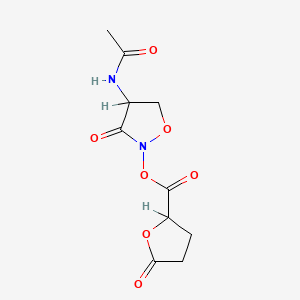

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(Z)-2-hydroxy-5-methyl-7-[(4Z,6Z,10Z)-3-methyl-12-oxo-1-oxacyclododeca-4,6,10-trien-2-yl]-4-oxooct-6-enyl]piperidine-2,6-dione](/img/structure/B1674231.png)

![N'-[1,1-Bis(Oxidanylidene)thian-4-Yl]-5-Ethyl-4-Oxidanylidene-7-[3-(Trifluoromethyl)phenyl]thieno[3,2-C]pyridine-2-Carboximidamide](/img/structure/B1674236.png)